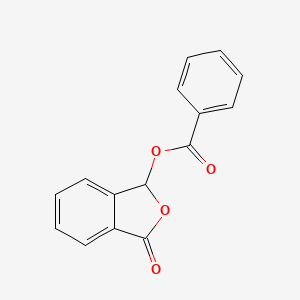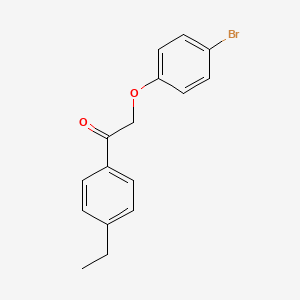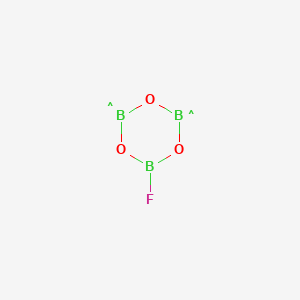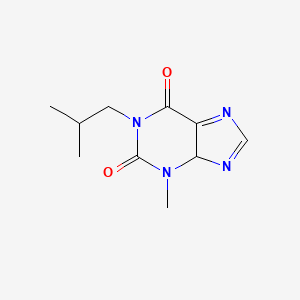![molecular formula C21H32N2O6 B14612125 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine CAS No. 58889-71-7](/img/structure/B14612125.png)
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine is a chemical compound known for its unique structure and potential applications in various scientific fields. It is composed of a methoxyphenyl group attached to a carbonyl group, which is further linked to L-isoleucyl and L-leucine amino acids. This compound is of interest due to its potential biological activities and its role in peptide synthesis.
Preparation Methods
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine typically involves the following steps:
Protection of Amino Groups: The amino groups of L-isoleucine and L-leucine are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reaction: The protected amino acids are coupled with the 4-methoxyphenylmethoxycarbonyl chloride under controlled conditions to form the desired compound.
Deprotection: The protecting groups are removed to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine has several scientific research applications:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: This compound can be used in studies related to protein interactions and enzyme activities.
Industry: It may be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine can be compared with other similar compounds, such as:
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valyl-L-leucine
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-valine
These compounds share similar structural features but differ in the specific amino acids involved. The uniqueness of this compound lies in its specific combination of L-isoleucine and L-leucine, which may confer distinct biological activities and properties.
Properties
CAS No. |
58889-71-7 |
|---|---|
Molecular Formula |
C21H32N2O6 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[(4-methoxyphenyl)methoxycarbonylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H32N2O6/c1-6-14(4)18(19(24)22-17(20(25)26)11-13(2)3)23-21(27)29-12-15-7-9-16(28-5)10-8-15/h7-10,13-14,17-18H,6,11-12H2,1-5H3,(H,22,24)(H,23,27)(H,25,26)/t14-,17-,18-/m0/s1 |
InChI Key |
UCAIKVZGIDTXPF-WBAXXEDZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(9H)-one, 6,9-dimethyl-](/img/structure/B14612054.png)





![1,2-Benzenediol, 4-[1-amino-2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14612092.png)
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide](/img/structure/B14612108.png)

![N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14612123.png)

